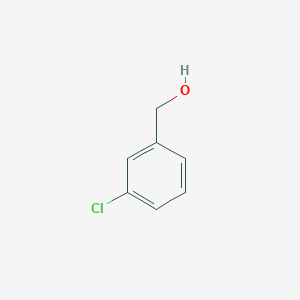

3-Chlorobenzyl alcohol

Description

Properties

IUPAC Name |

(3-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRDNPVYGSFUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236273 | |

| Record name | 3-Chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-63-2 | |

| Record name | 3-Chlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 3-chlorobenzyl alcohol

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Physical Properties

The physical characteristics of 3-chlorobenzyl alcohol are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO | [1][2][3] |

| Molecular Weight | 142.58 g/mol | [1][3][4] |

| CAS Number | 873-63-2 | [1][2][5] |

| Appearance | Colorless to almost colorless clear liquid | [6][7][8] |

| Boiling Point | 237 °C (at 760 mmHg) | [1][2][5][6] |

| Melting Point | 236 °C | [2][7][8] |

| Density | 1.211 g/mL at 25 °C | [1][2][5] |

| Refractive Index (n20/D) | 1.555 | [1][2][5] |

| pKa | 14.09 ± 0.10 (Predicted) | [2][7][8] |

| LogP (Octanol/Water Partition Coefficient) | 1.9 | [3][9] |

| Flash Point | > 112 °C (> 233.6 °F) | [6] |

| Vapor Density | 4.9 | [6] |

Chemical Properties and Reactivity

3-Chlorobenzyl alcohol exhibits reactivity typical of a primary benzyl alcohol, influenced by the presence of the chlorine atom on the benzene ring.

-

Stability : Stable under normal storage conditions.[6]

-

Incompatible Materials : Strong acids, acid anhydrides, and acid chlorides can react with the hydroxyl group.[6]

-

Hazardous Decomposition Products : Under combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[6][10]

-

Reactivity : As a primary alcohol, the hydroxyl group can undergo various reactions such as oxidation to form 3-chlorobenzaldehyde and further to 3-chlorobenzoic acid. It can also undergo esterification with carboxylic acids or their derivatives. The aromatic ring can participate in electrophilic substitution reactions, with the chlorine atom and the hydroxymethyl group directing incoming substituents.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-chlorobenzyl alcohol.

| Spectrum Type | Key Data/Reference |

| ¹H NMR | Spectra available from various sources.[3][11] |

| ¹³C NMR | Spectra available from various sources.[3] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 77, 79, and 107.[3] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[12] |

Experimental Protocols

While detailed experimental protocols for the determination of every physical property of 3-chlorobenzyl alcohol are not explicitly available in the provided search results, standard laboratory methods are employed. Below is a general description of a synthesis method.

Synthesis via Hydrolysis of 3-Chlorobenzyl Chloride

A common method for the preparation of benzyl alcohols is the hydrolysis of the corresponding benzyl halide.[13]

Objective: To synthesize 3-chlorobenzyl alcohol from 3-chlorobenzyl chloride.

Materials:

-

3-chlorobenzyl chloride

-

Aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide)

-

Organic solvent (e.g., toluene or xylene) to suppress side reactions[13]

Procedure:

-

An aqueous solution of the base is prepared.

-

3-chlorobenzyl chloride, along with a small amount of an organic solvent like toluene, is slowly added to the base solution.[13] The organic solvent helps to minimize the formation of the dibenzyl ether byproduct.[13]

-

The mixture is heated to reflux, and the reaction progress is monitored until the starting material is consumed.

-

After cooling, the organic layer is separated from the aqueous layer.

-

The crude 3-chlorobenzyl alcohol is then purified, typically through distillation or recrystallization, to yield the final product.[13]

Visualizations

General Synthesis Workflow for Chlorobenzyl Alcohols

The following diagram illustrates a generalized workflow for the synthesis of a chlorobenzyl alcohol via the hydrolysis of the corresponding benzyl chloride.

Caption: Generalized synthesis workflow for chlorobenzyl alcohols.

Structural and Property Relationships of 3-Chlorobenzyl Alcohol

This diagram illustrates the logical relationship between the chemical structure of 3-chlorobenzyl alcohol and its resulting properties.

Caption: Relationship between structure and properties.

Safety and Handling

According to safety data sheets, 3-chlorobenzyl alcohol should be handled with care in a well-ventilated area.[6][14] It is important to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1][14] While some sources indicate it is not classified as a hazardous substance, others note it can cause skin and serious eye irritation, as well as potential respiratory irritation.[3][14] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10][14]

References

- 1. 3-Chlorobenzyl alcohol 98 873-63-2 [sigmaaldrich.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m-chlorobenzyl alcohol [stenutz.eu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Chlorobenzyl alcohol | 873-63-2 [chemicalbook.com]

- 8. 3-氯苯甲醇 | 873-63-2 [m.chemicalbook.com]

- 9. 3-Chlorobenzyl alcohol (CAS 873-63-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 3-Chlorobenzyl alcohol(873-63-2) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Chlorobenzyl alcohol [webbook.nist.gov]

- 13. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 3-Chlorobenzyl Alcohol (CAS No. 873-63-2)

An In-depth Profile for Chemical Research and Pharmaceutical Development

This document provides a comprehensive technical overview of 3-Chlorobenzyl alcohol (CAS No. 873-63-2), a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its physicochemical properties, characterization data, synthesis protocols, and applications. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Physicochemical Properties

3-Chlorobenzyl alcohol, also known as (3-chlorophenyl)methanol, is an aromatic alcohol belonging to the benzyl alcohol family.[1][2] It is a colorless liquid at room temperature and serves as a versatile building block in organic synthesis.[3][4] Its core physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 873-63-2 | [1][3][5][6] |

| Molecular Formula | C₇H₇ClO | [2][5][6] |

| Molecular Weight | 142.58 g/mol | [2][3][7] |

| Appearance | Colorless Liquid | [3][4] |

| Boiling Point | 237 °C (at 760 mmHg) | [1][3][4][6][8] |

| Density | 1.211 g/mL at 25 °C | [1][3][6][8] |

| Refractive Index (n20/D) | 1.555 | [1][3][6][8] |

| Flash Point | > 112 °C (> 233.6 °F) | [4] |

| Predicted pKa | 14.09 ± 0.10 | [6] |

| InChI Key | ZSRDNPVYGSFUMD-UHFFFAOYSA-N | [3][5][8] |

| SMILES | OCc1cccc(Cl)c1 | [3][8] |

Spectroscopic Characterization Data

The structural confirmation of 3-Chlorobenzyl alcohol is achieved through standard spectroscopic techniques. The characteristic data points are outlined below.

2.1 Mass Spectrometry The mass spectrum provides key information about the molecule's fragmentation pattern.

| Method | Key Fragments (m/z) | Reference |

| GC-MS (Electron Ionization) | Top Peak: 77, 2nd Highest: 107, 3rd Highest: 79 | [2] |

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy While specific peak lists are not detailed in the provided search results, ¹H NMR and ¹³C NMR spectra are available in spectral databases.[2][9]

-

¹H NMR: The spectrum would characteristically show distinct signals for the benzylic methylene protons (-CH₂-), the hydroxyl proton (-OH), and a complex multiplet pattern for the four protons on the aromatic ring.

-

¹³C NMR: The spectrum would display signals for the five unique carbon atoms in the molecule: four aromatic carbons (two C-H, one C-Cl, and one C-C), and one benzylic carbon (-CH₂OH).

2.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[2][5]

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (Broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C-O Stretch (Primary Alcohol) | 1000-1075 |

| C-Cl Stretch | 600-800 |

Experimental Protocols: Synthesis

A common and reliable method for the synthesis of 3-Chlorobenzyl alcohol is the reduction of 3-chlorobenzaldehyde. This procedure avoids the formation of dibenzyl ether byproducts that can occur during the hydrolysis of chlorobenzyl chlorides.[10]

Protocol: Reduction of 3-Chlorobenzaldehyde with Sodium Borohydride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C (ice bath).

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue three times with a suitable organic solvent, such as ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-Chlorobenzyl alcohol.

-

Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Quality Control and Characterization Workflow

Post-synthesis, the identity and purity of 3-Chlorobenzyl alcohol must be rigorously confirmed using a suite of analytical techniques. This ensures the material is suitable for its intended downstream applications, particularly in research and development where purity is paramount.

Applications and Relevance in Drug Development

3-Chlorobenzyl alcohol is primarily utilized as an intermediate in the fine chemical and pharmaceutical industries.[11] While not typically an active pharmaceutical ingredient (API) itself, its structural motif is a valuable component for building more complex molecules.

-

Chemical Intermediate: It serves as a precursor for the synthesis of various compounds. The chloro- and hydroxyl- functionalities provide reactive sites for further chemical transformations. Chlorobenzyl alcohols are important intermediates for perfumes and medicines.[11]

-

Analog Synthesis: In drug discovery, it can be used to synthesize analogs of lead compounds, where the chlorine atom's position and electronic properties can modulate a molecule's biological activity, solubility, and metabolic stability.

-

Broader Context of Benzyl Alcohols: The parent compound, benzyl alcohol, has widespread use in pharmaceuticals as a bacteriostatic preservative in intravenous medications, a solubilizing agent, and a local anesthetic.[12][13] It is also used in topical treatments.[13] This establishes a precedent for the utility of substituted benzyl alcohols in pharmaceutical formulations.

Safety Note: 3-Chlorobenzyl alcohol is known to be an irritant to the skin, eyes, and respiratory system, and appropriate personal protective equipment should be used when handling it.[2][14]

References

- 1. 3-Chlorobenzyl alcohol | 873-63-2 [chemicalbook.com]

- 2. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chlorobenzyl alcohol 98 873-63-2 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Chlorobenzyl alcohol [webbook.nist.gov]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. 3-Chlorobenzyl alcohol 98 873-63-2 [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 3-Chlorobenzyl alcohol(873-63-2) 1H NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]

- 12. Benzyl Alcohol: Applications Across Various Industries [pciplindia.com]

- 13. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 3-Chlorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chlorobenzyl alcohol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework for predicting solubility, detailed experimental protocols for its determination, and an exploration of its relevance in biological systems.

Theoretical Solubility Profile of 3-Chlorobenzyl Alcohol

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] 3-Chlorobenzyl alcohol possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the chlorophenyl ring is largely non-polar.

Based on the properties of related compounds, we can infer the likely solubility of 3-chlorobenzyl alcohol:

-

Benzyl Alcohol: The parent compound, benzyl alcohol, is miscible with alcohols and diethyl ether and is soluble in a range of organic solvents including benzene, methanol, chloroform, and acetone.[3][4] It has moderate solubility in water (about 4 g/100 mL).[3][5]

-

Chlorobenzene: This related compound is insoluble in water but soluble in most organic solvents such as ethanol, ether, chloroform, and benzene.[6][7][8]

Considering these factors, 3-chlorobenzyl alcohol is expected to be readily soluble in a variety of common organic solvents, particularly polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like ethanol and methanol. Its solubility in non-polar solvents like toluene and hexane is likely to be lower but still significant due to the presence of the benzene ring.

Table 1: Predicted Qualitative Solubility of 3-Chlorobenzyl Alcohol in Common Organic Solvents

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of 3-chlorobenzyl alcohol can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | The polar nature of the solvent can interact with the dipole moment of 3-chlorobenzyl alcohol. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of 3-chlorobenzyl alcohol can interact favorably with the aromatic solvent. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The non-polar hydrocarbon chain can interact with the phenyl ring, but the polar hydroxyl group will limit solubility. |

| Halogenated | Dichloromethane, Chloroform | High | Similar polarities and potential for dipole-dipole interactions. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following are detailed methodologies for three common and reliable techniques.

Gravimetric Method

This classic method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known volume of the solvent.[9][10][11]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-chlorobenzyl alcohol to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

-

Determination of Solute Mass:

-

Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the boiling point of 3-chlorobenzyl alcohol can be used.

-

Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved 3-chlorobenzyl alcohol is the final weight of the dish minus the initial weight of the empty dish.

-

Solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

UV-Visible Spectrophotometry Method

This method is suitable if 3-chlorobenzyl alcohol exhibits a chromophore that absorbs in the UV-Vis range and is particularly useful for determining low solubilities.[12][13][14]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 3-chlorobenzyl alcohol of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

-

-

Analysis of the Saturated Solution:

-

After equilibration, filter the saturated solution to remove undissolved solute.

-

Dilute an accurately measured aliquot of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the diluted concentration by the dilution factor.

-

Shake-Flask Method with HPLC Analysis

This is a highly accurate and widely used method, especially in the pharmaceutical industry, for determining the solubility of drug candidates.[15][16][17][18]

Methodology:

-

Preparation of Saturated Solution:

-

Follow the procedure for preparing a saturated solution as outlined in the gravimetric method (Section 2.1, step 1).

-

-

Sample Preparation and Analysis:

-

After equilibration, filter the saturated solution through a suitable syringe filter.

-

Dilute an aliquot of the filtrate with the mobile phase used for HPLC analysis.

-

Inject the diluted sample into a validated HPLC system equipped with a suitable column and a UV detector set to an appropriate wavelength for 3-chlorobenzyl alcohol.

-

-

Quantification:

-

Prepare a calibration curve by injecting standard solutions of 3-chlorobenzyl alcohol of known concentrations.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Biological Relevance and Signaling Pathways

3-Chlorobenzyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds.[19] Its solubility in organic solvents is a critical parameter for designing and optimizing synthetic routes.

Furthermore, derivatives of 3-chlorobenzyl alcohol have been studied in various biological contexts. For instance, N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol has been identified as a DNA adduct formed from the metabolism of certain carcinogenic aromatic amines.[20] Understanding the solubility and partitioning behavior of such metabolites is crucial for toxicological and mechanistic studies.

While 3-chlorobenzyl alcohol itself is not directly implicated in specific signaling pathways as an effector molecule, its role as a building block for bioactive compounds means its physicochemical properties, including solubility, indirectly influence the biological activity of the final drug products.

Visualizations

Caption: Experimental workflow for determining the solubility of 3-chlorobenzyl alcohol.

Caption: Factors influencing the predicted solubility of 3-chlorobenzyl alcohol.

References

- 1. Khan Academy [khanacademy.org]

- 2. saltise.ca [saltise.ca]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Chlorobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 8. Chlorobenzene [chemeurope.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. scribd.com [scribd.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. scribd.com [scribd.com]

- 17. scielo.br [scielo.br]

- 18. enamine.net [enamine.net]

- 19. Page loading... [wap.guidechem.com]

- 20. Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of 3-Chlorobenzyl Alcohol with Atomic Chlorine

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the reaction of 3-chlorobenzyl alcohol with atomic chlorine (Cl•). In the absence of direct studies on 3-chlorobenzyl alcohol as a primary reactant, this document leverages detailed experimental findings from the reaction of benzyl alcohol with atomic chlorine to establish a foundational understanding. The primary reaction pathways initiated by atomic chlorine involve hydrogen abstraction from both the benzylic group and the aromatic ring. This guide provides a summary of reaction products, detailed experimental protocols derived from analogous reactions, and a proposed mechanistic framework for the chlorination of 3-chlorobenzyl alcohol. All quantitative data is presented in structured tables, and key mechanisms are visualized using logical diagrams.

Introduction

Atomic chlorine is a highly reactive radical species present in the troposphere and is also utilized in various chemical synthesis processes. Its reactions with aromatic alcohols are of interest due to the potential formation of halogenated compounds, some of which may have toxicological or pharmacological significance. While the reaction of benzyl alcohol with atomic chlorine has been studied, specific kinetic and mechanistic data for its substituted derivatives, such as 3-chlorobenzyl alcohol, are scarce. Understanding these reactions is crucial for predicting the atmospheric fate of such compounds and for controlling reaction pathways in synthetic chemistry.

This document will detail the findings from a study on benzyl alcohol, where 3-chlorobenzyl alcohol was identified as a minor product, to infer the likely outcomes of a direct reaction with 3-chlorobenzyl alcohol.

Predicted Reaction Pathways

The reaction of atomic chlorine with 3-chlorobenzyl alcohol is expected to proceed via several radical pathways:

-

Hydrogen Abstraction from the Benzylic Group: The C-H bonds of the -CH₂OH group are susceptible to abstraction by a chlorine atom, leading to the formation of a stabilized benzylic radical. This radical can then undergo further reactions.

-

Hydrogen Abstraction from the Aromatic Ring: The chlorine atom can abstract a hydrogen atom directly from the benzene ring, forming a chlorophenyl-methanol radical.

-

Chlorine Addition to the Aromatic Ring: Atomic chlorine can add to the double bonds of the aromatic ring, forming a chlorinated cyclohexadienyl-type radical.

The presence of a chlorine atom on the benzene ring will influence the regioselectivity of subsequent reactions. As a deactivating but ortho-, para-directing group in electrophilic substitutions, its effect on radical reactions will primarily be governed by the stability of the resulting radical intermediates.

Quantitative Data from the Reaction of Benzyl Alcohol with Atomic Chlorine

The following tables summarize the quantitative product distribution from the reaction of benzyl alcohol with atomic chlorine, which serves as a model for understanding the potential products from 3-chlorobenzyl alcohol. In these experiments, atomic chlorine was generated by UV photolysis of a Cl₂/N₂ gas mixture in contact with liquid benzyl alcohol.[1][2][3]

Table 1: Product Distribution in the Reaction of Benzyl Alcohol with a Cl₂/N₂ Mixture over 48 Hours [2][3]

| Compound | Retention Time (tr) [min] | Amount [%] |

| Benzyl Aldehyde | 5.016 | 0.38 |

| Benzyl Chloride | 5.440 | 0.24 |

| Benzyl Alcohol | 5.859 | 98.46 |

| Dichloromethylbenzene | 6.50 | < 0.01 |

| 2-Chlorobenzyl Alcohol | 7.008 | 0.04 |

| 3-Chlorobenzyl Alcohol | 7.170 | 0.04 |

| Dibenzyl Ether | 9.827 | 0.69 |

| Benzyl Benzoate | 10.570 | 0.10 |

Table 2: Product Distribution after 3-Hour UV Irradiation of a Cl₂/N₂ Mixture in Contact with Benzyl Alcohol [1]

| Compound | Retention Time (tr) [min] | Amount [%] |

| Benzyl Aldehyde | 5.022 | 0.64 |

| Benzyl Chloride | 5.444 | 0.62 |

| Benzyl Alcohol | 5.879 | 96.42 |

| Dichloromethylbenzene | 6.50 | < 0.02 |

| 2-Chlorobenzyl Alcohol | 7.013 | 0.04 |

| 3-Chlorobenzyl Alcohol | 7.175 | 0.05 |

| Dibenzyl Ether | 9.845 | 1.65 |

| Benzyl Benzoate | 10.774 | 0.31 |

Reaction Mechanisms

The formation of chlorinated benzyl alcohols from benzyl alcohol is proposed to occur through a radical substitution mechanism on the aromatic ring.[1][3] This provides a basis for predicting the subsequent reactions of 3-chlorobenzyl alcohol itself.

Caption: Proposed mechanism for the formation of chlorobenzyl alcohols from benzyl alcohol.

When 3-chlorobenzyl alcohol is the reactant, the chlorine atom can attack different positions, leading to dichlorinated products or oxidation at the benzylic position.

Caption: Predicted reaction pathways for 3-chlorobenzyl alcohol with atomic chlorine.

Experimental Protocols

The following is a detailed methodology adapted from the study of benzyl alcohol with atomic chlorine, which would be a suitable starting point for investigating the specific reaction of 3-chlorobenzyl alcohol.[1][4][5]

Objective: To identify and quantify the products of the reaction between 3-chlorobenzyl alcohol and atomic chlorine generated from the photolysis of molecular chlorine.

Materials:

-

3-Chlorobenzyl alcohol (reactant, high purity)

-

Molecular chlorine (Cl₂) gas

-

High-purity nitrogen (N₂) gas (as a carrier and diluent)

-

Internal standards for GC analysis (e.g., undecane)

-

Solvents for dilution (e.g., dichloromethane, analytical grade)

Apparatus:

-

Airtight photoreactor vessel (e.g., made of Pyrex or quartz) equipped with a gas inlet/outlet and a sampling port.

-

UV lamp source capable of photolyzing Cl₂ (e.g., emitting in the 300-400 nm range).

-

Gas handling system with mass flow controllers to create a precise Cl₂/N₂ mixture.

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantitative analysis.

-

Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification.

-

Capillary column suitable for separating aromatic compounds (e.g., DB-5 or equivalent).

Procedure:

-

Reactor Preparation: A known quantity of liquid 3-chlorobenzyl alcohol is placed at the bottom of the photoreactor.

-

Atmosphere Introduction: The reactor is sealed and purged with high-purity nitrogen to remove air and oxygen.

-

Reactant Gas Mixture: A controlled mixture of Cl₂ in N₂ (e.g., 5% Cl₂) is flowed into the reactor to a specified total pressure (e.g., 665 Torr).[5]

-

Reaction Initiation (Photolysis): The UV lamp is turned on to initiate the photolysis of Cl₂, generating atomic chlorine in the gas phase. The atomic chlorine then diffuses into the liquid phase to react with the 3-chlorobenzyl alcohol.

-

Reaction Monitoring: The reaction is allowed to proceed for a set duration (e.g., 3 hours). The temperature of the reactor should be controlled and monitored.

-

Sampling: After the reaction period, the UV lamp is turned off. A sample of the liquid phase is withdrawn using a microsyringe.

-

Sample Preparation for Analysis: The liquid sample is diluted with a suitable solvent (e.g., dichloromethane) and mixed with an internal standard for accurate quantification.

-

Qualitative Analysis (GC-MS): The sample is injected into the GC-MS to identify the reaction products by comparing their mass spectra with library data and their retention times with authentic standards if available.

-

Quantitative Analysis (GC-FID): The sample is injected into the GC-FID to determine the percentage yield of each product and the consumption of the reactant. The peak areas are normalized using the internal standard.

The workflow for this experimental setup is illustrated below.

Caption: Experimental workflow for studying the reaction of 3-chlorobenzyl alcohol.

Conclusion and Future Work

While direct data on the reaction of 3-chlorobenzyl alcohol with atomic chlorine is lacking, evidence from the reaction of benzyl alcohol provides a strong foundation for predicting its behavior. The primary reaction pathways are expected to be hydrogen abstraction from the benzylic position and the aromatic ring, leading to oxidation and the formation of dichlorinated products, respectively.

Future research should focus on performing kinetic studies specifically on 3-chlorobenzyl alcohol to determine its reaction rate constant with atomic chlorine. Such studies would provide valuable data for atmospheric modeling and for optimizing synthetic routes involving chlorinated aromatic compounds. Product analysis from these dedicated experiments would confirm the predicted reaction pathways and quantify the directing effects of the chloro-substituent in radical-mediated reactions.

References

- 1. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Electrophilic Aromatic Substitution on 3-Chlorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of electrophilic aromatic substitution (EAS) reactions on 3-chlorobenzyl alcohol. This disubstituted benzene derivative presents a nuanced case for regioselectivity due to the competing and cooperating directing effects of its chloro and hydroxymethyl substituents. This document provides a comprehensive overview of the theoretical basis for these reactions, detailed experimental protocols for key transformations, and quantitative data to guide synthetic strategies.

Core Principles: Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on 3-chlorobenzyl alcohol is governed by the electronic properties of the two substituents already present on the aromatic ring: the chloro group (-Cl) and the hydroxymethyl group (-CH2OH).

-

Chloro Group (-Cl): The chlorine atom is an electronegative element, and as such, it exerts a deactivating inductive effect (-I) on the benzene ring, withdrawing electron density and making it less reactive towards electrophiles compared to benzene. However, the chlorine atom also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. Overall, the chloro group is considered a **deactivating ortho-, para-director.

-

Hydroxymethyl Group (-CH2OH): The hydroxymethyl group is generally considered a **weakly activating ortho-, para-director. The methylene linker (-CH2-) insulates the hydroxyl group's oxygen from directly participating in resonance with the ring. The primary influence is a weak electron-donating inductive effect (+I) from the alkyl portion of the substituent, which slightly activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

Synergistic and Antagonistic Effects: In 3-chlorobenzyl alcohol, the directing effects of the two substituents are both synergistic and antagonistic. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. The hydroxymethyl group, being the more activating of the two, will exert a stronger influence on the position of substitution.

The available positions for electrophilic attack are C2, C4, C5, and C6.

-

Position 2: ortho to -CH2OH and meta to -Cl.

-

Position 4: para to -CH2OH and ortho to -Cl.

-

Position 6: ortho to -CH2OH and ortho to -Cl.

-

Position 5: meta to both -CH2OH and -Cl.

Based on the directing effects, substitution is most likely to occur at positions 2, 4, and 6, which are activated by the hydroxymethyl group. Position 5 is the least likely to be substituted as it is meta to both groups. The precise distribution of the C2, C4, and C6 isomers will depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance potentially playing a role, especially at the more crowded C2 and C6 positions.

Reaction Mechanism and Directing Effects

Key Electrophilic Aromatic Substitution Reactions

While specific experimental data for electrophilic aromatic substitution directly on 3-chlorobenzyl alcohol is limited in readily available literature, we can predict the likely outcomes and provide general protocols based on reactions with analogous compounds.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO2+).

Predicted Products: Based on the directing effects, the major products are expected to be 2-nitro-5-chlorobenzyl alcohol, 4-nitro-3-chlorobenzyl alcohol, and 6-nitro-3-chlorobenzyl alcohol. The formation of 4-nitro-3-chlorobenzyl alcohol is often favored due to a combination of electronic and steric factors.

Experimental Protocol (General): A solution of 3-chlorobenzyl alcohol in a suitable solvent (e.g., dichloromethane or acetic acid) is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise with stirring, maintaining a low temperature (0-10 °C). After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified time. The reaction is then quenched by pouring it onto ice water, and the products are extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The isomeric products can be separated by column chromatography.

| Product Isomer | Predicted Major/Minor |

| 2-Nitro-5-chlorobenzyl alcohol | Minor |

| 4-Nitro-3-chlorobenzyl alcohol | Major |

| 6-Nitro-3-chlorobenzyl alcohol | Minor |

Note: This table represents predicted outcomes. Actual yields may vary based on specific reaction conditions.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., -Br, -Cl) onto the aromatic ring. This is typically achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr3 for bromination, AlCl3 for chlorination).

Predicted Products: The primary products of bromination would be 2-bromo-5-chlorobenzyl alcohol, 4-bromo-3-chlorobenzyl alcohol, and 6-bromo-3-chlorobenzyl alcohol. Similar to nitration, the 4-substituted isomer is often the major product.

Experimental Protocol (General for Bromination): To a solution of 3-chlorobenzyl alcohol in a suitable solvent (e.g., carbon tetrachloride or dichloromethane), a catalytic amount of iron filings or anhydrous iron(III) bromide is added. The mixture is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise with stirring. The reaction is monitored until completion. The mixture is then washed with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by washing with water and brine. The organic layer is dried and concentrated, and the products are purified by chromatography or recrystallization.

| Product Isomer | Predicted Major/Minor |

| 2-Bromo-5-chlorobenzyl alcohol | Minor |

| 4-Bromo-3-chlorobenzyl alcohol | Major |

| 6-Bromo-3-chlorobenzyl alcohol | Minor |

Note: This table represents predicted outcomes. Actual yields may vary based on specific reaction conditions.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring, typically using fuming sulfuric acid or concentrated sulfuric acid. The electrophile is sulfur trioxide (SO3).

Predicted Products: The expected products are 2-(hydroxymethyl)-4-chlorobenzenesulfonic acid, 4-(hydroxymethyl)-2-chlorobenzenesulfonic acid, and 2-(hydroxymethyl)-6-chlorobenzenesulfonic acid. The reaction is often reversible and can be influenced by temperature.

Experimental Protocol (General): 3-chlorobenzyl alcohol is added portion-wise to fuming sulfuric acid at a low temperature. The reaction mixture is then heated to a specific temperature and held for a period to drive the reaction to completion. After cooling, the mixture is carefully poured onto ice to precipitate the sulfonic acid product. The product can be isolated by filtration and purified by recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts reactions are used to introduce alkyl (alkylation) or acyl (acylation) groups. However, these reactions are often problematic with substrates containing alcohol functional groups, as the hydroxyl group can react with the Lewis acid catalyst. Protection of the alcohol group (e.g., as an ether or ester) is typically required before performing a Friedel-Crafts reaction on the aromatic ring.

Friedel-Crafts Acylation (with protected alcohol): Acylation with an acyl halide or anhydride in the presence of a Lewis acid (e.g., AlCl3) would be expected to yield ortho- and para-acylated products relative to the protected hydroxymethyl group.

Experimental Workflow for Friedel-Crafts Acylation

Conclusion

The electrophilic aromatic substitution of 3-chlorobenzyl alcohol is a predictable yet nuanced process. The directing effects of the chloro and hydroxymethyl groups work in concert to favor substitution at the positions ortho and para to the hydroxymethyl group. While the hydroxymethyl group is the primary director due to its weakly activating nature, the specific distribution of isomeric products will be influenced by the reaction conditions and the steric bulk of the incoming electrophile. For reactions like Friedel-Crafts, protection of the alcohol functionality is a critical consideration to prevent side reactions. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals in the design and execution of synthetic routes involving this versatile substrate. Further experimental investigation is warranted to determine the precise quantitative outcomes of these reactions under various conditions.

An In-depth Technical Guide to the Oxidation of 3-Chlorobenzyl Alcohol to 3-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of 3-chlorobenzyl alcohol to 3-chlorobenzoic acid, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. This document outlines various established methodologies, presents detailed experimental protocols, and summarizes quantitative data to aid in reaction optimization and scale-up.

Introduction

The oxidation of primary alcohols to carboxylic acids is a fundamental reaction in organic synthesis. 3-Chlorobenzoic acid is a valuable building block, and its synthesis from the corresponding benzyl alcohol is a common and critical step in many synthetic routes. The presence of the chloro-substituent on the aromatic ring necessitates the selection of robust and selective oxidation methods to achieve high yields and purity. This guide explores three widely employed and effective oxidation strategies: potassium permanganate (KMnO₄) oxidation, pyridinium chlorochromate (PCC) oxidation, and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation.

Comparative Analysis of Oxidation Methodologies

The choice of an oxidizing agent is crucial and depends on factors such as substrate sensitivity, desired selectivity, reaction conditions, and environmental considerations. The following table summarizes the key quantitative parameters for different methods, providing a basis for comparison.

| Parameter | Potassium Permanganate (KMnO₄) Oxidation | Pyridinium Chlorochromate (PCC) Oxidation | TEMPO-Catalyzed Aerobic Oxidation |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Pyridinium Chlorochromate (PCC) | Molecular Oxygen (from air) |

| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | None | TEMPO, Copper(I) salt (e.g., CuBr), Base |

| Solvent | Biphasic (e.g., Toluene/Water) | Dichloromethane (DCM) | Acetonitrile |

| Temperature | Room Temperature to Reflux | Room Temperature | Room Temperature |

| Reaction Time | 1 - 6 hours | 2 - 12 hours | 0.5 - 2 hours |

| Reported Yield | >90% (for substituted benzyl alcohols) | Moderate to High (typically 70-90%) | ~65% (isolated, for 4-chlorobenzyl alcohol)[1] |

| Key Advantages | Strong oxidant, high yield, cost-effective | Mild, selective for aldehydes (can be pushed to acid) | "Green" method, catalytic, mild conditions |

| Key Disadvantages | Harsh conditions, MnO₂ byproduct | Stoichiometric chromium reagent (toxic) | Catalyst cost, potential for side reactions |

Experimental Protocols

The following sections provide detailed experimental procedures for the oxidation of 3-chlorobenzyl alcohol to 3-chlorobenzoic acid using the aforementioned methods. These protocols are based on established procedures for similar substrates and may require optimization for the specific target molecule.

Potassium Permanganate Oxidation with Phase Transfer Catalysis

This method utilizes the strong oxidizing power of potassium permanganate in a biphasic system, facilitated by a phase transfer catalyst to bring the oxidant into the organic phase.

Materials:

-

3-Chlorobenzyl alcohol

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzyl alcohol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.

-

In a separate beaker, prepare a solution of potassium permanganate (2.0 eq) in water.

-

Add the aqueous KMnO₄ solution to the toluene solution of the alcohol.

-

Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color. If the reaction is slow, gentle heating (40-50 °C) can be applied.

-

After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

-

Quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with diethyl ether.

-

Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and extract with a 1 M aqueous sodium hydroxide solution.

-

Acidify the aqueous basic extract with concentrated hydrochloric acid until a white precipitate of 3-chlorobenzoic acid is formed.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder oxidant than KMnO₄ and is typically used for the selective oxidation of primary alcohols to aldehydes. However, by using an excess of the reagent and longer reaction times, it can be used to obtain the carboxylic acid.

Materials:

-

3-Chlorobenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (2.5 eq) in anhydrous dichloromethane in a round-bottom flask, add a solution of 3-chlorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-chlorobenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

TEMPO-Catalyzed Aerobic Oxidation

This "green" oxidation method utilizes ambient air as the terminal oxidant in the presence of a catalytic amount of TEMPO and a copper salt.

Materials:

-

3-Chlorobenzyl alcohol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy)

-

N-Methylimidazole (NMI)

-

Acetonitrile

-

Pentane

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and open to the air, dissolve 3-chlorobenzyl alcohol (1.0 eq) in acetonitrile.

-

Add copper(I) bromide (~5 mol%), 2,2'-bipyridine (~5 mol%), and TEMPO (~1 mol%) to the solution. The solution will typically change color.

-

Add N-methylimidazole (~10 mol%) dropwise.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 30-60 minutes, which can be monitored by TLC.[1]

-

Once the starting material is consumed, dilute the reaction mixture with pentane and water.

-

Transfer the mixture to a separatory funnel. The organic layer will contain the product, and the aqueous layer will contain the copper catalyst.

-

Separate the layers and extract the aqueous layer with pentane.

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization to yield pure 3-chlorobenzoic acid.

Visualizations

The following diagrams illustrate the general workflows for the described oxidation methods.

Caption: General experimental workflows for the oxidation of 3-chlorobenzyl alcohol.

Caption: Overview of oxidation methods for converting 3-chlorobenzyl alcohol to 3-chlorobenzoic acid.

Conclusion

The oxidation of 3-chlorobenzyl alcohol to 3-chlorobenzoic acid can be effectively achieved through several methodologies. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, purity requirements, and environmental considerations. Potassium permanganate offers a high-yield, cost-effective route, though it involves harsh conditions and waste disposal challenges. PCC provides a milder alternative, while TEMPO-catalyzed aerobic oxidation represents a greener and more elegant catalytic approach. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their needs. Further optimization of the provided protocols for the specific substrate is recommended to achieve the best possible results.

References

An In-Depth Technical Guide to the Reduction of 3-Chlorobenzaldehyde to 3-Chlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the principal methodologies for the reduction of 3-chlorobenzaldehyde to 3-chlorobenzyl alcohol, a key chemical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. This guide details common and emerging reduction techniques, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the chemical processes and workflows.

Introduction

The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a fundamental transformation in organic synthesis. 3-Chlorobenzyl alcohol, in particular, serves as a versatile building block in the pharmaceutical industry and in the synthesis of agrochemicals and specialty materials. The presence of the chlorine atom on the aromatic ring necessitates careful selection of the reduction method to ensure high selectivity and yield without affecting the halogen substituent. This guide explores several key methodologies for this conversion, including hydride reductions, catalytic hydrogenation, the Cannizzaro reaction, and bioreduction.

Methodologies for the Reduction of 3-Chlorobenzaldehyde

A variety of methods can be employed to achieve the reduction of 3-chlorobenzaldehyde. The choice of method often depends on factors such as scale, desired purity, cost, and environmental considerations. The most prominent methods are detailed below.

Hydride Reductions

Hydride-based reducing agents are among the most common and effective reagents for the reduction of aldehydes. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the two most widely used reagents in this class.

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[1] It is known for its compatibility with a wide range of functional groups and its relative safety and ease of handling compared to more powerful reducing agents.[1] The reaction is typically carried out in protic solvents such as methanol or ethanol.

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce a wider variety of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[2][3] Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF).[4] Extreme caution is required when working with LiAlH₄ as it reacts violently with water.[4]

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst to reduce the aldehyde functional group. Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni) supported on materials such as carbon (C) or alumina (Al₂O₃). This method is often favored in industrial settings due to its high efficiency and the potential for catalyst recycling. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields and selectivity.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction specific to aldehydes that lack α-hydrogens, such as 3-chlorobenzaldehyde.[5] In the presence of a strong base, typically concentrated potassium hydroxide (KOH), two molecules of the aldehyde react, with one being oxidized to a carboxylic acid (3-chlorobenzoic acid) and the other being reduced to the corresponding alcohol (3-chlorobenzyl alcohol).[6][7] While this method is effective, a significant drawback is that the theoretical maximum yield of the desired alcohol is only 50%.[7]

Bioreduction

Bioreduction is an emerging "green chemistry" approach that utilizes biological systems, such as whole cells or isolated enzymes from plants or microorganisms, to perform chemical transformations.[8] These methods offer the advantages of high selectivity, mild reaction conditions, and reduced environmental impact. For instance, plant-based extracts containing alcohol dehydrogenases can effectively reduce aromatic aldehydes. While still a developing field, bioreduction presents a promising and sustainable alternative to traditional chemical methods.

Comparative Data of Reduction Methods

The following table summarizes the quantitative data for the different methods used in the reduction of 3-chlorobenzaldehyde and closely related substituted benzaldehydes.

| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield of Alcohol (%) | Reference |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 - Room Temp | 15 min - 2 h | 96 (for Benzaldehyde) | [9] |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 - Reflux | ~1 h | High (General) | [4] |

| Catalytic Hydrogenation | Pd/C | Ethanol | Room Temp | ~2 h | High (General) | [10] |

| Cannizzaro Reaction | 50% KOH | Methanol/Water | 60 - 70 | 45 min | ~45-50 (for p-Cl-benzaldehyde) | [7][11] |

| Bioreduction | G. arilaitensis 232 cells | Biphasic (Hexane/Buffer) | 30 | 2 h | High Conversion (for Benzaldehyde) | [8] |

Experimental Protocols

The following are detailed experimental protocols for the key reduction methods discussed.

Reduction using Sodium Borohydride

Objective: To reduce 3-chlorobenzaldehyde to 3-chlorobenzyl alcohol using sodium borohydride.

Materials:

-

3-chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 3-chlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) in small portions over 15-30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-chlorobenzyl alcohol.

-

Purify the product by column chromatography or distillation if necessary.

Reduction using Lithium Aluminum Hydride

Objective: To reduce 3-chlorobenzaldehyde to 3-chlorobenzyl alcohol using lithium aluminum hydride.

Materials:

-

3-chlorobenzaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Ethyl acetate

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, heating mantle, ice bath

Procedure:

-

Set up a dry three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

-

Add LiAlH₄ (1.0 eq) to anhydrous diethyl ether or THF in the flask under a nitrogen atmosphere.

-

Dissolve 3-chlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the 3-chlorobenzaldehyde solution dropwise to the LiAlH₄ suspension with stirring, maintaining the temperature at 0 °C with an ice bath.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water and then 15% aqueous NaOH.

-

Filter the resulting precipitate and wash it with diethyl ether.

-

Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-chlorobenzyl alcohol.

-

Purify the product as needed.

Cannizzaro Reaction

Objective: To produce 3-chlorobenzyl alcohol and 3-chlorobenzoic acid from 3-chlorobenzaldehyde via the Cannizzaro reaction.

Materials:

-

3-chlorobenzaldehyde

-

Potassium hydroxide (KOH) flakes

-

Methanol

-

Water

-

Dichloromethane

-

5 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distillation flask, condenser, separatory funnel, Büchner funnel

Procedure:

-

Prepare a 50% KOH solution by dissolving KOH in water.

-

In a distillation flask, dissolve 3-chlorobenzaldehyde (2.00 g) in methanol (6 mL).

-

Add the 50% KOH solution (5 mL) to the flask and attach a condenser.

-

Heat the mixture to 60-70 °C for 45 minutes with stirring.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the 3-chlorobenzyl alcohol with dichloromethane.

-

Separate the organic layer and wash it with water, then dry it over anhydrous Na₂SO₄.

-

Evaporate the dichloromethane to obtain the crude 3-chlorobenzyl alcohol.

-

Acidify the aqueous layer with 5 M HCl to precipitate the 3-chlorobenzoic acid, which can be collected by vacuum filtration.

-

Purify the 3-chlorobenzyl alcohol by recrystallization or distillation.

Visualizations

Chemical Transformation

Caption: Chemical reduction of 3-chlorobenzaldehyde.

General Experimental Workflow

Caption: A typical workflow for chemical synthesis.

Conclusion

The reduction of 3-chlorobenzaldehyde to 3-chlorobenzyl alcohol can be effectively achieved through several synthetic routes. Hydride reductions with NaBH₄ and LiAlH₄ offer high yields and are broadly applicable, with NaBH₄ being the safer and more selective option for this specific transformation. Catalytic hydrogenation is a powerful technique, especially for large-scale industrial production. The Cannizzaro reaction provides a classic, albeit lower-yielding, method for aldehydes lacking α-hydrogens. Finally, bioreduction represents a promising green alternative that is likely to see increased application in the future. The selection of the most appropriate method will depend on the specific requirements of the synthesis, including scale, cost, safety, and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to make informed decisions for the synthesis of 3-chlorobenzyl alcohol.

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. When m chlorobenzaldehyde is treated with a 50 KOH class 12 chemistry CBSE [vedantu.com]

- 6. m–chlorobenzaldehyde on treatment with 50% KOH solution yields [cdquestions.com]

- 7. sarthaks.com [sarthaks.com]

- 8. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

The Industrial Versatility of 3-Chlorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzyl alcohol, a halogenated aromatic alcohol, serves as a crucial building block in the synthesis of a diverse array of industrial and pharmaceutical compounds. Its chemical structure, featuring a reactive hydroxyl group and a substituted benzene ring, allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. This technical guide explores the primary industrial applications of 3-chlorobenzyl alcohol, with a focus on its role in the production of agrochemicals and as a precursor to active pharmaceutical ingredients (APIs). Detailed experimental protocols and quantitative data are provided to facilitate its practical application in a laboratory and industrial setting.

Core Industrial Applications

The industrial utility of 3-chlorobenzyl alcohol is primarily centered on its conversion into more complex molecules through reactions involving its hydroxyl group. The two principal transformations are oxidation to 3-chlorobenzaldehyde and its use as a substrate for ether and ester synthesis.

Precursor to 3-Chlorobenzaldehyde

One of the most significant industrial applications of 3-chlorobenzyl alcohol is its oxidation to 3-chlorobenzaldehyde. This aldehyde is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.

Experimental Protocol: Oxidation of 3-Chlorobenzyl Alcohol to 3-Chlorobenzaldehyde

A common and effective method for this conversion on an industrial scale is the use of manganese dioxide (MnO₂) in an organic solvent.

-

Materials:

-

3-Chlorobenzyl alcohol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Celite® or other filtration aid

-

-

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, a solution of 3-chlorobenzyl alcohol (1.0 equivalent) in dichloromethane is prepared.

-

Activated manganese dioxide (5-10 equivalents) is added to the solution. The exact amount of MnO₂ may need to be optimized based on the activity of the specific batch.

-

The resulting suspension is stirred vigorously at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-24 hours).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts.

-

The filter cake is washed with additional dichloromethane to ensure complete recovery of the product.

-

The combined filtrate is concentrated under reduced pressure to yield crude 3-chlorobenzaldehyde.

-

The crude product can be further purified by distillation or recrystallization if necessary.

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [1] |

| Reaction Time | 1-24 hours | [2] |

| Temperature | Room Temperature | [2] |

Logical Relationship: Oxidation of 3-Chlorobenzyl Alcohol

Synthesis of Agrochemicals: Fungicide Intermediates

Derivatives of chlorobenzyl alcohols have shown significant promise in the development of novel fungicides. Specifically, ester derivatives of dichlorobenzyl alcohol have demonstrated potent antifungal activity, suggesting a valuable application for 3-chlorobenzyl alcohol in the agrochemical industry. The synthesis typically involves the esterification of the alcohol with a suitable carboxylic acid.

Experimental Protocol: Fischer Esterification of 3-Chlorobenzyl Alcohol

This protocol outlines the general procedure for the synthesis of 3-chlorobenzyl esters, which can be adapted for various carboxylic acids to produce a range of potential agrochemical candidates.

-

Materials:

-

3-Chlorobenzyl alcohol

-

Carboxylic acid (e.g., acetic acid, propionic acid)

-

Sulfuric acid (H₂SO₄) or other acid catalyst

-

Toluene or other suitable solvent for azeotropic removal of water

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, combine 3-chlorobenzyl alcohol (1.0 equivalent), the desired carboxylic acid (1.1-1.5 equivalents), and a catalytic amount of concentrated sulfuric acid.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-chlorobenzyl ester.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-90% |

| Reaction Time | 2-8 hours |

| Temperature | Reflux temperature of the solvent |

Logical Relationship: Ester Synthesis from 3-Chlorobenzyl Alcohol

Pharmaceutical Intermediates: Synthesis of Econazole Analogs

While the commercially available antifungal drug Econazole utilizes a 4-chlorobenzyl moiety, the synthesis is directly analogous and serves as an excellent model for the potential application of 3-chlorobenzyl alcohol in producing structurally similar APIs. The key step is the O-alkylation (etherification) of an imidazole ethanol derivative with a chlorobenzyl halide. 3-Chlorobenzyl alcohol can be readily converted to 3-chlorobenzyl chloride or bromide for this purpose.

Experimental Workflow: Synthesis of an Econazole Analog from 3-Chlorobenzyl Alcohol

This workflow outlines the steps to synthesize an econazole analog, demonstrating the utility of 3-chlorobenzyl alcohol as a precursor.

Step 1: Chlorination of 3-Chlorobenzyl Alcohol

The hydroxyl group of 3-chlorobenzyl alcohol is first converted to a better leaving group, typically a chloride, using a chlorinating agent like thionyl chloride (SOCl₂).

Step 2: O-Alkylation

The resulting 3-chlorobenzyl chloride is then reacted with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol in the presence of a base to form the corresponding ether.

Experimental Protocol: Williamson Ether Synthesis of an Econazole Analog

-

Materials:

-

3-Chlorobenzyl chloride (prepared from 3-chlorobenzyl alcohol)

-

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol

-

Sodium hydride (NaH) or another strong base

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol (1.0 equivalent) in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise, controlling the hydrogen gas evolution.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 3-chlorobenzyl chloride (1.0-1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the econazole analog.

-

Quantitative Data (based on analogous syntheses):

| Parameter | Value | Reference |

| Typical Yield | 60-80% | [3] |

| Reaction Time | 2-12 hours | [3] |

| Temperature | Room temperature to 60 °C | [3] |

Experimental Workflow: Synthesis of an Econazole Analog

Conclusion

3-Chlorobenzyl alcohol is a valuable and versatile chemical intermediate with significant potential in various industrial sectors. Its ability to be readily converted into the corresponding aldehyde, as well as a range of esters and ethers, makes it a key starting material for the synthesis of agrochemicals and pharmaceuticals. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize the use of 3-chlorobenzyl alcohol in their respective fields. Further research into novel derivatives and applications of this compound is likely to uncover even greater industrial potential.

References

Navigating the Environmental Journey of Chlorobenzyl Alcohols: An In-depth Technical Guide

For Immediate Release